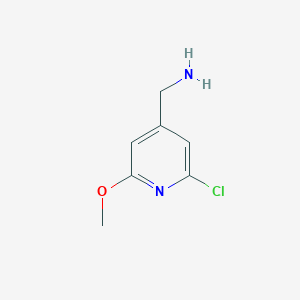

(2-Chloro-6-methoxypyridin-4-YL)methanamine

描述

(2-Chloro-6-methoxypyridin-4-yl)methanamine is a substituted pyridine derivative with a methanamine group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound exists both as a free base (CAS: 1256788-06-3) and as a hydrochloride salt (CAS: 1782396-26-2) , with the latter enhancing solubility and stability for synthetic applications . Its molecular formula is C₇H₉ClN₂O (free base; molecular weight: 172.61 g/mol) and C₇H₁₀Cl₂N₂O (hydrochloride; molecular weight: 209.08 g/mol) .

However, analogous compounds in the literature suggest the use of sulfonyl chlorides and amine intermediates or Boc-deprotection strategies .

属性

IUPAC Name |

(2-chloro-6-methoxypyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGDTJTUSPZJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxypyridin-4-YL)methanamine typically involves the reaction of 2-chloro-6-methoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques is common to achieve the required quality standards .

化学反应分析

Types of Reactions

(2-Chloro-6-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

科学研究应用

(2-Chloro-6-methoxypyridin-4-YL)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2-Chloro-6-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanamine Derivatives

Key Findings:

Substituent Effects on Reactivity and Solubility

- The chlorine atom at the 2-position in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions . In contrast, the methoxy group at the 6-position increases steric bulk and lipophilicity compared to simpler chloro analogs like (6-Chloropyridin-2-yl)methanamine .

- Hydrochloride salts (e.g., CAS 1782396-26-2) improve aqueous solubility, critical for biological testing , while dihydrochloride salts (CAS 1557921-62-6) offer even greater polarity .

Structural Diversity and Applications The pyrimidine derivative (CAS 1247741-04-3) demonstrates how heterocyclic core variations influence target selectivity, particularly in kinase inhibitor design .

Synthetic Utility

- The target compound’s methanamine group serves as a versatile handle for further functionalization, such as coupling with sulfonyl chlorides (as seen in ) or forming urea/amide derivatives for drug discovery .

生物活性

(2-Chloro-6-methoxypyridin-4-yl)methanamine, commonly referred to as a pyridine derivative, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHClNO and a molecular weight of approximately 172.61 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position, along with a methanamine group. This specific arrangement enhances its reactivity and interaction with biological targets, making it valuable in various applications, particularly in drug development and organic synthesis .

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Starting Materials : Utilizing 2-chloro-6-methoxypyridine as a precursor.

- Reagents : Employing amine reagents under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired product .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

| Candida albicans | 8 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific assays, such as the MTT assay, have been employed to assess cytotoxic effects on various cancer cell lines.

Case Study : In one study, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC value of approximately 15 µM, indicating significant anticancer potential .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. It is hypothesized that the compound may function as an enzyme inhibitor or modulate receptor activities within cells. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with bacterial growth or cancer cell proliferation.

- Receptor Modulation : It could also interact with receptors that regulate cellular signaling pathways critical for survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring can significantly influence its pharmacological properties. Comparative studies with structurally similar compounds have highlighted how modifications can enhance or diminish activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridin-4-ylmethanamine | Chlorine and methyl groups on pyridine | CNS disorders |

| 3-Methylpyridin-2-amines | Methylated pyridine with amino functionality | Anti-inflammatory properties |

| 4-Aminopyridine | Amino group at position 4 on pyridine | Neurological disorders |

The unique combination of halogen and methoxy substituents in this compound may confer distinct pharmacological properties not observed in other compounds .

常见问题

Q. What are the recommended synthetic routes for (2-chloro-6-methoxypyridin-4-yl)methanamine?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 2-chloro-6-methoxypyridine-4-carbaldehyde with ammonium chloride and formaldehyde in ethanol under reflux conditions . Purification typically employs recrystallization or column chromatography. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and stability of this compound under varying conditions?

Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and melting point analysis. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or humidity) monitored by TLC and UV-Vis spectroscopy. Hydrochloride salts (CAS 1256788-06-3) exhibit enhanced stability for long-term storage .

Q. What solvent systems are optimal for solubility studies?

Experimental solubility data in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) are critical. Methanamine derivatives generally show higher solubility in acidic media due to protonation of the amine group. For quantitative analysis, use gravimetric or spectrophotometric methods under controlled temperature (25–60°C) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potentials. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding sites. Validate predictions with experimental binding assays (SPR or ITC) .

Q. What strategies resolve contradictions in crystallographic data for derivatives?

For ambiguous X-ray diffraction patterns, use dual-space methods in SHELXD for phase refinement. SHELXL refines hydrogen bonding and disorder parameters. Compare experimental data with Cambridge Structural Database entries to identify positional isomerism or lattice defects .

Q. How does the chloro-methoxy substitution pattern influence bioactivity compared to analogs?

Structure-activity relationship (SAR) studies reveal that the 2-chloro-6-methoxy groups enhance steric hindrance, reducing off-target interactions. Compare with analogs like (2-methylpyridin-4-yl)methanamine via competitive enzyme inhibition assays (e.g., IC₅₀ measurements for cytochrome P450 isoforms) .

Q. What derivatization approaches expand its utility in medicinal chemistry?

The primary amine enables alkylation, acylation, or Schiff base formation. For example, coupling with activated carboxylic acids (EDC/HOBt) yields amide derivatives. Optimize reaction yields by screening catalysts (e.g., Pd/C for hydrogenation) and monitoring by LC-MS .

Q. How can researchers address discrepancies in spectroscopic data across studies?

Calibrate NMR spectra with internal standards (e.g., TMS) and confirm peak assignments via 2D experiments (COSY, HSQC). For conflicting IR spectra, use DFT-simulated vibrational frequencies to distinguish between polymorphs or tautomeric forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。